Superior Potency and Selectivity in K1 Capsule Inhibition Over the Closest Probe ML317
ML333 is a more potent and significantly more selective inhibitor of K1 capsule formation than the structurally distinct probe ML317, which was derived from the same screening campaign [1]. In a bacterial viability assay, ML333 shows an IC₅₀ of 1.04 μM versus 1.89 μM for ML317. The critical advantage is a 230-fold selectivity index for ML333, compared to only 27-fold for ML317, making ML333 the superior chemical probe for studies requiring a wide therapeutic window [2].
| Evidence Dimension | K1 Capsule Inhibition (IC₅₀) and Selectivity Index (SI) |
|---|---|
| Target Compound Data | IC₅₀ = 1.04 ± 0.13 μM; SI = 230 |
| Comparator Or Baseline | ML317: IC₅₀ = 1.89 μM; SI = 27 |
| Quantified Difference | Approximately 1.8-fold more potent and 8.5-fold higher selectivity index |
| Conditions | E. coli UT189 bacterial viability assay in the presence of K1 phage; Mammalian cell toxicity CC₅₀ in BC5637 bladder cells |
Why This Matters
The 8.5-fold higher selectivity index directly translates to a wider therapeutic window, reducing the risk of mammalian cytotoxicity in follow-up in vivo studies.
- [1] Noah JW, Ananthan S, Evans CW, et al. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. 2012 Dec 17 [Updated 2013 Apr 5]. In: Probe Reports from the NIH Molecular Libraries Program [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2010-. View Source
- [2] Table, Probe Structure and Characteristics. N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide inhibits E. coli UT189 bacterial capsule biogenesis. NCBI Bookshelf. View Source
